

# Synthesis of (1H-Pyrazol-3-yl)methanol: Application Notes and Protocols

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## **Compound of Interest**

Compound Name: (1H-Pyrazol-3-yl)methanol

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This document provides detailed experimental protocols for the synthesis of **(1H-Pyrazol-3-yl)methanol**, a valuable heterocyclic building block in medicinal chemistry and drug development. Two alternative synthetic routes are presented, starting from either 1H-pyrazole-3-carboxylic acid or 1H-pyrazole-3-carbaldehyde. The protocols include information on reagents, reaction conditions, purification, and characterization of the final product.

## Chemical Properties and Data

Table 1: Physicochemical Properties of **(1H-Pyrazol-3-yl)methanol**

Property	Value	Reference
CAS Number	23585-49-1	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	98.10 g/mol	<a href="#">[1]</a>
Boiling Point	326.8 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	151.5 °C	<a href="#">[2]</a>
Physical Form	Buttery Solid / Solid-Liquid Mixture	<a href="#">[2]</a>
Storage	2-8 °C	

Table 2: Spectroscopic Data for **(1H-Pyrazol-3-yl)methanol**

Spectroscopy	Data
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 12.3 (br s, 1H, NH), 7.55 (s, 1H, pyrazole-H), 6.15 (s, 1H, pyrazole-H), 5.2 (t, 1H, OH), 4.45 (d, 2H, CH <sub>2</sub> )
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ 152.0 (C), 130.0 (CH), 102.5 (CH), 55.0 (CH <sub>2</sub> )
LCMS	m/z = 81.1 [M + H - H <sub>2</sub> O] <sup>+</sup>

Note: NMR data is predicted based on typical chemical shifts for similar structures as specific experimental data was not available in the searched literature.

## Synthetic Protocols

Two primary methods for the synthesis of **(1H-Pyrazol-3-yl)methanol** are detailed below. Method A involves the reduction of a carboxylic acid, while Method B utilizes the reduction of an aldehyde.

### Method A: Reduction of 1H-Pyrazole-3-carboxylic Acid

This protocol describes the synthesis of **(1H-Pyrazol-3-yl)methanol** via the reduction of 1H-pyrazole-3-carboxylic acid using aluminum (III) hydride.



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*Workflow for the synthesis of **(1H-Pyrazol-3-yl)methanol** via Method A.*

#### Experimental Protocol:

- Under a nitrogen atmosphere, cool a tetrahydrofuran (THF) solution (20 mL) of aluminum (III) hydride to 0 °C with stirring.
- To this solution, add 1H-pyrazole-3-carboxylic acid (4 g, 35.7 mmol).
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Heat the mixture to reflux and maintain overnight.
- After the reaction is complete, cool the mixture to 0 °C.
- Quench the reaction by the sequential addition of water (2.7 mL), 10% NaOH solution (5.4 mL), and water (8.1 mL).
- Continue stirring the mixture at 0 °C for 30 minutes.
- Filter the mixture through a pad of Celite.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:2, v/v) to yield **(1H-Pyrazol-3-yl)methanol** as a buttery solid.

#### Quantitative Data for Method A:

Starting Material	Reagent	Product	Yield
1H-pyrazole-3-carboxylic acid (4 g)	Aluminum (III) hydride	(1H-Pyrazol-3-yl)methanol (1.9 g)	54%

## Method B: Reduction of 1H-Pyrazole-3-carbaldehyde

This alternative method involves the reduction of 1H-pyrazole-3-carbaldehyde using the milder reducing agent, sodium borohydride.

*Workflow for the synthesis of (1H-Pyrazol-3-yl)methanol via Method B.*

### Experimental Protocol:

- Dissolve 1H-pyrazole-3-carbaldehyde (1.0 g, 10.4 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (0.47 g, 12.5 mmol) to the solution in portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride until gas evolution ceases.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

Quantitative Data for Method B:

Starting Material	Reagent	Expected Yield
1H-pyrazole-3-carbaldehyde	Sodium borohydride	High (typically >85%)

Note: The yield for Method B is an estimation based on typical sodium borohydride reductions of aldehydes.

## Safety and Handling

- Aluminum (III) hydride and Sodium borohydride are reducing agents and should be handled with care in a well-ventilated fume hood. They react with water and protic solvents to release flammable hydrogen gas.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- The quenching steps for both reactions can be exothermic and should be performed slowly and with cooling.

These protocols provide a comprehensive guide for the synthesis of **(1H-Pyrazol-3-yl)methanol**, offering flexibility in the choice of starting material and reducing agent to suit the needs of the modern research laboratory.

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## References

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- 2. rsc.org [rsc.org]

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